(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride
Description
BenchChem offers high-quality (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,4R)-4-methoxyoxolane-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVLOCURKZSIMR-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@@H]1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Technical Guide: (3S,4R)-4-Methoxyoxolane-3-sulfonyl Chloride
Executive Summary: The "Escape from Flatland"
(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride is a high-value chiral building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional aromatic sulfonyl chlorides, this saturated heterocyclic scaffold offers three critical advantages for medicinal chemistry:
-
Increased Fsp3 Character: It introduces three-dimensionality to drug candidates, improving solubility and metabolic stability compared to planar phenyl rings.[1]
-
Dipole Modulation: The 4-methoxy substituent and the oxolane oxygen create a specific dipole vector that can engage in unique hydrogen bond accepting interactions within a protein pocket.[1]
-
Stereochemical Vector Control: The (3S,4R) configuration locks the sulfonyl and methoxy groups in a specific trans-orientation, allowing precise probing of active site geometry.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
While the parent molecule, tetrahydrofuran-3-sulfonyl chloride, is indexed under CAS 1207346-29-9 , the specific (3S,4R)-4-methoxy analog is often a catalog item in specialized libraries (e.g., Enamine, WuXi) and may not have a widely established public CAS number.[1] It is identified by its IUPAC name and stereochemical descriptors.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (3S,4R)-4-methoxyoxolane-3-sulfonyl chloride |
| Common Name | Trans-4-methoxytetrahydrofuran-3-sulfonyl chloride |
| Parent Scaffold CAS | 1207346-29-9 (Unsubstituted THF-3-sulfonyl chloride) |
| Molecular Formula | C₅H₉ClO₄S |
| Molecular Weight | 200.64 g/mol |
| Chirality | (3S, 4R) - Trans diastereomer |
| SMILES | CO[C@@H]1COCC1S(=O)(=O)Cl |
Predicted Physicochemical Properties
Note: Properties below are derived from structure-activity relationship (SAR) data of analogous sulfonyl chlorides.
| Parameter | Value / Description | Implications for Handling |
| Physical State | Colorless to pale yellow viscous oil | Difficult to crystallize; handle as neat oil or solution.[1] |
| Boiling Point | ~110°C (at 0.5 mmHg) | Thermal instability risk; distillation requires high vacuum.[1] |
| Density | ~1.35 g/cm³ | Denser than water/ether; facilitates phase separation. |
| Solubility | Soluble in DCM, THF, EtOAc | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes to sulfonic acid + HCl upon air exposure.[1] |
Synthetic Methodology & Manufacturing
The synthesis of (3S,4R)-4-methoxyoxolane-3-sulfonyl chloride requires controlling two chiral centers.[1] The most robust route utilizes the "Chiral Pool" approach starting from tartaric acid derivatives or kinetic resolution of 2,5-dihydrofuran derivatives.[1]
The "Trans-Opening" Strategy
The trans relationship between the C3-sulfonyl and C4-methoxy groups is best established via the ring-opening of an epoxide intermediate.[1]
Step-by-Step Protocol:
-
Epoxidation: Epoxidation of 2,5-dihydrofuran (or chiral equivalent) to 3,4-epoxytetrahydrofuran.[1]
-
Nucleophilic Opening: Ring opening with a thiol source (e.g., benzyl mercaptan or thioacetic acid) under basic conditions.[1] This proceeds via an Sₙ2 mechanism, naturally yielding the trans-alcohol.
-
O-Alkylation: Methylation of the resulting C4-hydroxyl group using MeI/NaH to install the methoxy group.[1]
-
Oxidative Chlorination: The critical step. The sulfide/thioacetate is converted directly to the sulfonyl chloride using Chlorine gas (
) in aqueous acetic acid or N-chlorosuccinimide (NCS) with dilute HCl.[1]
Reaction Pathway Diagram
The following diagram illustrates the stereochemical flow, ensuring the (3S,4R) configuration is maintained.
Figure 1: Synthetic route leveraging epoxide ring-opening to establish trans-stereochemistry.
Handling, Stability & Quality Control
Degradation Mechanism
Sulfonyl chlorides on aliphatic rings are generally less stable than their aromatic counterparts. The electron-withdrawing oxygen in the THF ring destabilizes the C-S bond slightly, but the primary degradation pathway is hydrolysis .[1]
-
Hydrolysis:
-
Thermal Decomposition: Above 60°C, risk of
extrusion, though less common in saturated rings than in heterocyclic aromatic sulfonyl chlorides (e.g., pyridine-sulfonyl chlorides).[1]
Storage Protocol (Self-Validating)
To ensure reagent integrity, follow this storage logic:
-
Container: Teflon-lined septa in amber glass vials.
-
Atmosphere: Argon blanket (heavier than air, provides better barrier than Nitrogen).[1]
-
Temperature: Store at -20°C.
-
Validation: Before use, take a small aliquot for 1H NMR in CDCl3 .
Application in Medicinal Chemistry
This reagent is designed to react with nucleophiles (amines, alcohols) to generate sulfonamides and sulfonate esters.[1]
General Coupling Protocol (Parallel Synthesis Compatible)
This protocol is optimized to prevent hydrolysis while maximizing yield with valuable chiral amines.[1]
Reagents:
-
(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride (1.1 equiv)[1]
-
Amine partner (1.0 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]
-
Solvent: Anhydrous DCM or THF
Workflow:
-
Dissolve amine and base in anhydrous DCM under
.[1] -
Cool to 0°C.
-
Add sulfonyl chloride dropwise (neat or as a stock solution in DCM).
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Add 1M HCl (aq) to remove unreacted amine and hydrolyze excess sulfonyl chloride.
-
Isolation: Phase separate, dry organic layer over
.
Reactivity Diagram
Figure 2: Reactivity profile highlighting the competition between productive coupling and hydrolysis.[1]
References
-
Synthesis of Tetrahydrofuran-3-sulfonyl chloride derivatives
-
General Stability of Heterocyclic Sulfonyl Chlorides
-
Stereoselective Synthesis of THF Derivatives
-
Chiral Sulfonyl Chloride Handling
-
Source: Sigma-Aldrich Technical Bulletin.[1] Handling and Storage of Sulfonyl Chlorides.
-
Sources
- 1. (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | C24H29ClO8 | CID 51356674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3AS,4S,6AR)-4-Methoxytetrahydrofuro(3,4-B)furan-2(3H)-one | C7H10O4 | CID 11600708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Guide: (3S,4R)-Oxolane-3-Sulfonyl Chloride Building Blocks
The following technical guide details the structural analysis, synthesis, and application of (3S,4R)-substituted oxolane-3-sulfonyl chlorides .
Note on Stereochemistry: The unsubstituted oxolane-3-sulfonyl chloride scaffold possesses only one chiral center (C3). The designation (3S,4R) implies a 3,4-disubstituted oxolane system (e.g., 4-methyl, 4-fluoro, or 4-alkoxy derivatives). This guide addresses the specific challenges of synthesizing and handling these disubstituted chiral "warheads," using the (3S,4R) configuration as the primary model for stereochemical integrity.
Executive Summary
Chiral sulfonyl chlorides derived from saturated heterocycles—specifically oxolane (tetrahydrofuran) —are high-value bioisosteres in modern drug discovery. They serve as critical electrophiles for generating sulfonamides, a pharmacophore ubiquitous in protease inhibitors, ion channel modulators, and GPCR ligands.
The (3S,4R)-oxolane-3-sulfonyl chloride represents a specific trans-disubstituted scaffold (depending on substituent priority) that offers defined vectors for fragment-based drug discovery (FBDD). Unlike planar aryl sulfonyl chlorides, this
Structural Analysis & Stereochemical Vectors
The Scaffold
The core structure is a five-membered ether ring.
-
C3 Position (3S): Bears the reactive sulfonyl chloride (
) group. -
C4 Position (4R): Bears a substituent (denoted as
), typically a methyl, fluoro, or protected hydroxyl group. -
** conformation:** The 3,4-substitution pattern creates a "twist" envelope conformation. The (3S,4R) configuration typically places the bulky sulfonyl group and the C4-substituent in a trans pseudo-diequatorial orientation to minimize 1,2-steric strain, although this is fluxional.
Stereochemical Integrity
The C3 proton is alpha to a strong electron-withdrawing sulfonyl group (
-
Risk: Base-catalyzed epimerization can occur during sulfonamide coupling if the reaction mixture becomes too basic.
-
Solution: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) and maintain low temperatures (
).
Synthetic Methodology
The synthesis of (3S,4R)-oxolane-3-sulfonyl chloride requires a route that installs the sulfur moiety with stereochemical inversion (if starting from an alcohol) or retention (if starting from a thiol), while preserving the C4 center.
Preferred Route: The Thioacetate Oxidation
The most robust industrial route involves the oxidative chlorination of a thioacetate intermediate.
Step 1: Precursor Activation (Mitsunobu or Activation)
Starting material: (3R,4R)-4-substituted-oxolan-3-ol .
-
Note: To achieve the (3S) -sulfonyl chloride, we often start with the (3R) -alcohol and invert the center using a Mitsunobu reaction with thioacetic acid.
Step 2: Oxidative Chlorination
The conversion of the thioacetate (or thiol) to the sulfonyl chloride.
-
Reagents: N-Chlorosuccinimide (NCS) / HCl / Acetonitrile.
-
Mechanism: Acid-catalyzed hydrolysis of the thioacetate to the thiol, followed by oxidative chlorination by NCS.
-
Why this method? It avoids the harsh conditions of
gas, which can over-chlorinate the ether ring.
Protocol: Oxidative Chlorination of (3S,4R)-Oxolane-3-Thioacetate
Reagents:
-
(3S,4R)-4-substituted-oxolane-3-thioacetate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (4.0 equiv)
-
2M HCl (aq) / Acetonitrile (1:5 v/v)
Procedure:
-
Preparation: Dissolve NCS in Acetonitrile/HCl mixture and cool to
. -
Addition: Dropwise add the thioacetate solution (in MeCN) to the oxidant mixture. Control exotherm to
. -
Quench: After 1 hour, dilute with cold brine and extract immediately with MTBE (Methyl tert-butyl ether).
-
Purification: Wash organic layer with sat.
(cold) and brine. Dry over . -
Isolation: Concentrate in vacuo at
. Do not heat.
Visualization: Synthesis & Stability Logic
The following diagram illustrates the synthetic pathway and the critical stability checkpoints.
Figure 1: Synthetic workflow for (3S,4R)-oxolane-3-sulfonyl chloride, highlighting the stereochemical inversion step and instability pathways.
Handling, Stability & Quality Control (Self-Validating System)
Sulfonyl chlorides on secondary carbons are significantly less stable than their aryl counterparts due to the lack of conjugation. They are prone to rapid hydrolysis and thermal decomposition (desulfonylation).
The "Self-Validating" QC Protocol
To ensure experimental success, run this 3-step validation before committing valuable amine intermediates.
| Step | Method | Acceptance Criteria | Scientific Rationale |
| 1 | Visual/Solubility | Clear, colorless oil in DCM. No precipitate. | Precipitate usually indicates hydrolysis to sulfonic acid (insoluble in DCM). |
| 2 | Derivatization Test | React aliquot with excess benzylamine | >95% conversion to benzylsulfonamide. |
| 3 | Chiral HPLC | Analyze derivatized benzylsulfonamide on Chiralpak AD-H. | >98% de (diastereomeric excess). |
Storage
-
Temperature: Store at
under Argon. -
Solvent: Store as a solution in anhydrous DCM or Toluene (more stable than neat oil).
-
Shelf Life: Use within 48 hours of synthesis for optimal yields.
Medicinal Chemistry Applications
The (3S,4R)-oxolane-3-sulfonyl chloride is primarily used to introduce a polar, chiral motif into lead compounds.
Coupling Reaction (General Procedure)
Key Optimization Factors:
-
Base Selection: Pyridine is often too nucleophilic and can cause sulfonylation of the base or epimerization. Use DIPEA or 2,6-Lutidine .
-
Order of Addition: Add the sulfonyl chloride solution to the amine/base mixture to keep the local concentration of base high relative to the chloride, minimizing acid-catalyzed side reactions.
-
Solvent: DCM or THF. Avoid DMF (can react with sulfonyl chlorides at high temps).
References
-
Stereoselective Synthesis of Tetrahydrofurans: Wolfe, J. P., et al. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC - NIH, 2007. [Link]
-
Commercial Availability & Physical Properties: "Oxolane-3-sulfonyl chloride (CID 49762850)."[1][2] PubChem. [Link][2][3]
Sources
Chemical Stability of Methoxy-Substituted Heterocyclic Sulfonyl Chlorides
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary: The Stability Paradox
Methoxy-substituted heterocyclic sulfonyl chlorides represent a distinct challenge in medicinal chemistry. While the methoxy group (–OMe) acts as a strong electron-donating group (EDG) capable of modulating the electrophilicity of the sulfonyl center, the heterocyclic core introduces intrinsic instability pathways often absent in carbocyclic analogues.
The Core Thesis: The stability of these compounds is governed by a "tug-of-war" between Hydrolytic Degradation (driven by moisture and nucleophilic attack) and Thermal Desulfonylation (driven by ring electronics and SO₂ extrusion).
-
The Good: Methoxy substituents generally reduce the electrophilicity of the sulfur atom, theoretically increasing resistance to hydrolysis compared to electron-deficient analogues (e.g., nitro-substituted).
-
The Bad: In electron-rich heterocycles (e.g., thiophenes, furans) or specific pyridine isomers, the electron-donating nature of the methoxy group can accelerate thermal decomposition via SO₂ extrusion, rendering the compound prone to "shelf-life suicide."
This guide provides the mechanistic grounding and practical protocols required to synthesize, handle, and store these reagents without yield loss.
Mechanistic Underpinnings[1]
Electronic Effects: Resonance vs. Induction
The stability profile is dictated by the interplay between the heterocyclic ring's nitrogen/heteroatom and the methoxy substituent.
-
Resonance Effect (+R): The methoxy group donates electron density into the ring. In sulfonyl chlorides, this increases the electron density near the sulfur atom.
-
Inductive Effect (-I): The oxygen atom is electronegative, but this is usually overwhelmed by the resonance effect in aromatic systems.
-
Heteroatom Influence:
-
Pyridine (Electron Deficient): The ring nitrogen pulls density. A methoxy group counteracts this, potentially stabilizing the sulfonyl chloride against hydrolysis.
-
Thiophene/Furan (Electron Rich): These rings are already electron-rich. Adding a methoxy group exacerbates the electron density, which can lower the activation energy for Desulfonylation (loss of SO₂).
-
The Decomposition Pathways
Researchers must distinguish between the two primary modes of failure.
| Feature | Hydrolysis (Moisture Driven) | Desulfonylation (Thermal) |
| Mechanism | Nucleophilic attack ( | Unimolecular extrusion of SO₂. |
| Product | Sulfonic Acid ( | Aryl/Heteroaryl Chloride ( |
| Driver | High electrophilicity of S; Presence of water. | Stability of the resulting aryl radical/cation; Electron-rich rings. |
| Methoxy Effect | Stabilizing: Reduces electrophilicity. | Destabilizing: Promotes extrusion in electron-rich systems. |
| Critical Isomers | All isomers (if wet). |
Visualization: Decomposition Mechanisms
The following diagram illustrates the divergent pathways based on environmental triggers.
Caption: Divergent decomposition pathways. Hydrolysis is moisture-dependent, while desulfonylation is intrinsic and thermally driven.
Stability Profiling by Heterocycle Type
Not all heterocycles behave the same.[1] The position of the sulfonyl group relative to the heteroatom is the single most critical stability factor.
The Pyridine Rules (Alpha/Gamma Instability)
Pyridine sulfonyl chlorides exhibit a sharp stability cliff based on substitution patterns.
-
-Isomers (3-pyridyl): STABLE.
-
Behavior: Similar to benzenesulfonyl chlorides.
-
Methoxy Effect:[3] 6-methoxy-pyridine-3-sulfonyl chloride is a robust reagent. It can be stored cold for months.
-
-
-Isomers (2-pyridyl) &
-Isomers (4-pyridyl): UNSTABLE.-
Behavior: Prone to rapid SO₂ extrusion, often decomposing at room temperature or during isolation.
-
Mechanism:[1][3][4][5][6][7] The electronegative nitrogen stabilizes the transition state for the developing negative charge on the ring carbon during SO₂ loss.
-
Recommendation:Do not isolate. Generate in situ or convert to the Sulfonyl Fluoride (see Section 5).
-
Five-Membered Rings (Thiophene/Furan)
-
Thiophene: Generally stable, but 2-methoxy-thiophene-3-sulfonyl chloride is significantly less stable than its benzene counterpart due to the electron-rich nature of thiophene facilitating SO₂ loss.
-
Furan: Highly Unstable. Furan sulfonyl chlorides are notorious for rapid decomposition (black tar formation). Methoxy substitution makes the ring even more electron-rich, accelerating this process.
Quantitative Stability Matrix
| Compound Class | Position of | Methoxy Effect | Stability Rating | Storage Protocol |
| Pyridine | 3-position ( | Stabilizes (Hydrolysis) | High | 4°C, Argon |
| Pyridine | 2- or 4-position | Neutral | Very Low | Do Not Store (Use immediately) |
| Benzene | Any | Stabilizes | High | RT or 4°C |
| Thiophene | 2-position | Destabilizes (Thermal) | Moderate | -20°C, Argon |
| Furan | Any | Destabilizes (Thermal) | Critical | Generate in situ only |
Experimental Protocols
Synthesis: The "Sandmeyer" Shift
Traditional oxidative chlorination (Thiol +
Recommended Method: DABSO-Mediated Sandmeyer Reaction This method avoids strong oxidants and free chlorine, preserving the sensitive methoxy group and the heterocyclic ring.
-
Reagents: Heteroaryl amine, DABSO (DABCO·(SO₂)₂),
-BuONO (tert-butyl nitrite), Copper(II) catalyst. -
Workflow:
-
Mix amine and DABSO in Acetonitrile.
-
Add acid (HCl) and catalyst.[8]
-
Add
-BuONO at 0°C (diazotization). -
Key Step: The SO₂ is delivered by DABSO in a controlled manner, preventing the "SO₂ blast" that often degrades sensitive substrates.
-
Workup and Isolation[10][11]
-
The "Ice-Drown" Technique: Quench reactions by pouring onto crushed ice/water.
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Avoid: Ethers (can form peroxides/react) or Alcohols (immediate solvolysis).
-
-
Drying: Use anhydrous
. Avoid for highly sensitive furan derivatives as the Lewis acidity can sometimes trigger decomposition. -
Removal of Solvent: NEVER heat above 30°C. Use a rotary evaporator with a high-vacuum pump to strip solvent at or below room temperature.
The "Fluoride Switch" Strategy
If the methoxy-substituted heterocyclic sulfonyl chloride is too unstable to isolate (e.g., 2-pyridyl or furan derivatives), convert it immediately to the Sulfonyl Fluoride .
-
Why? The S-F bond is stronger and significantly less prone to hydrolysis and thermal SO₂ extrusion.
-
Protocol: Add saturated aqueous
(Potassium Bifluoride) to the reaction mixture immediately after sulfonyl chloride formation. -
Utility: Sulfonyl fluorides are stable solids that can be stored on the shelf and reactivated later (SuFEx chemistry) or used directly with activated nucleophiles.
Visualization: Handling Decision Tree
Caption: Decision matrix for handling sensitive sulfonyl chlorides. The "Fluoride Switch" is the preferred route for unstable isomers.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv / ResearchGate Context: Comprehensive study on over 200 heterocyclic sulfonyl halides, establishing the stability trends for pyridine isomers (
/ instability). URL:[Link] -
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Source: Organic Letters (ACS Publications) Context: Describes the modern, mild synthesis of heterocyclic sulfonyl chlorides using DABSO to avoid harsh oxidative conditions. URL:[Link]
-
Hydrolysis and Alcoholysis of Aromatic Sulphonyl Chlorides. Source: Journal of the Chemical Society / ResearchGate Context: Kinetic data on the hydrolysis rates of methoxy-substituted sulfonyl chlorides compared to other substituents.[3][7] URL:[Link]
-
Reductive Desulfonylation. Source: Wikipedia (General Reference) Context: Mechanistic background on the extrusion of SO2 from sulfonyl groups, relevant to the thermal instability of electron-rich heterocycles. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Characterization and Handling of (3S,4R)-4-Methoxyoxolane-3-Sulfonyl Chloride
[1]
Executive Technical Summary
(3S,4R)-4-methoxyoxolane-3-sulfonyl chloride is a specialized, high-value chiral building block used primarily in the synthesis of sulfonamide-based pharmacophores (e.g., kinase inhibitors, antivirals).[1] Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic heterocyclic electrophile exhibits heightened sensitivity to nucleophilic attack due to the inductive effects of the oxolane oxygen and the adjacent methoxy group.
This guide addresses a critical gap in standard safety data sheets: the practical handling of reactive aliphatic sulfonyl chlorides . The primary failure mode in using this reagent is not chemical instability, but analytical misinterpretation caused by rapid hydrolysis during standard QC workflows. This document outlines the physical properties, solubility constraints, and a self-validating protocol for verifying reagent integrity.
Chemical Identity & Structural Analysis[2]
The compound features a tetrahydrofuran (oxolane) core with two specific stereocenters. The trans-relationship between the sulfonyl chloride (C3) and the methoxy group (C4) is critical for the conformational lock it imposes on downstream drug targets.
| Feature | Specification |
| IUPAC Name | (3S,4R)-4-methoxyoxolane-3-sulfonyl chloride |
| Common Name | (3S,4R)-4-methoxytetrahydrofuran-3-sulfonyl chloride |
| Molecular Formula | C₅H₉ClO₄S |
| Molecular Weight | ~200.64 g/mol |
| Chiral Configuration | (3S, 4R) |
| Reactive Motif | Aliphatic Sulfonyl Chloride (-SO₂Cl) |
Physical Properties (Predicted & Observed)
Due to the specialized nature of this chiral isomer, exact experimental values often vary by batch purity. The following data synthesizes class-based behaviors of tetrahydrofuran-3-sulfonyl chlorides with structural corrections for the methoxy substituent.
Physicochemical Profile[1][3]
| Property | Value / Range | Technical Note |
| Physical State | Viscous Oil or Low-Melting Solid | Pure aliphatic sulfonyl chlorides are often oils.[1] If solid, MP is likely < 50°C. |
| Appearance | Colorless to pale yellow | Darkening to orange/brown indicates decomposition (HCl liberation). |
| Density | ~1.45 ± 0.05 g/cm³ | Estimated based on oxolane-3-sulfonyl chloride (1.42 g/cm³).[1] |
| Boiling Point | Decomposes before boiling | Do not distill. Purification requires high-vacuum or chromatography (rapid). |
| Flash Point | > 110°C (Predicted) | Non-flammable, but releases HCl in fire. |
The "Purity Illusion"
Users frequently report this compound as "degraded" upon receipt. This is often an artifact of improper analysis.
-
Observation: LCMS shows a mass corresponding to the sulfonic acid (M-Cl+OH) or methyl ester (M-Cl+OMe).[1]
-
Cause: The compound hydrolyzes on the column or in the vial if protic solvents (Water/MeOH) are used.
-
Reality: The reagent in the bottle may be pure, but the analytical method is destructive.
Solubility Profile & Solvent Selection
Solubility for this compound is binary: it either dissolves and remains stable, or it dissolves and degrades.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Mechanism of Action |
| Chlorinated | DCM, Chloroform, DCE | Excellent (Preferred) | High solubility, chemically inert.[1] Ideal for storage and reactions. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Soluble. Ensure THF is anhydrous and peroxide-free to prevent radical degradation. |
| Esters | Ethyl Acetate, IPAC | Good | Suitable for workups. Avoid if trace alcohols are present. |
| Aprotic Polar | DMF, DMSO, NMP | Caution | Soluble, but can accelerate decomposition at T > 40°C. Use only for immediate coupling. |
| Protic | Water, Methanol, Ethanol | FATAL | Incompatible. Rapid hydrolysis (Water) or Solvolysis (Alcohols). |
| Amines | Pyridine, TEA | Reactive | Dissolves but forms sulfene intermediates or sulfonamides immediately. |
Decision Logic for Solvent Selection
Figure 1: Solvent selection logic. Note that "Solubility" in protic solvents is actually a degradation event.
Self-Validating Protocol: The "Quench & Check"
Do not analyze this sulfonyl chloride directly via standard Reverse Phase HPLC (RP-HPLC). The aqueous mobile phase will hydrolyze the chloride, giving a false negative for purity.
The Protocol
Objective: Confirm the presence of active sulfonyl chloride by converting it to a stable sulfonamide derivative before analysis.
Reagents:
-
Analyte: ~5 mg (3S,4R)-4-methoxyoxolane-3-sulfonyl chloride.[1]
-
Quench Reagent: Benzylamine or Morpholine (excess).
-
Solvent: Anhydrous DCM.
Step-by-Step Workflow:
-
Dissolve: Dissolve 5 mg of the sulfonyl chloride in 0.5 mL dry DCM.
-
Quench: Add 20 µL of Benzylamine (or Morpholine). Reaction is instantaneous and exothermic.
-
Wait: Allow to stand for 1 minute.
-
Dilute: Dilute with 1 mL Acetonitrile.
-
Analyze: Inject this mixture into LCMS/HPLC.
-
Success Criteria: You should observe a single major peak corresponding to the Benzyl sulfonamide mass (MW of chloride - 35.5 + 106).
-
Failure Criteria: If you see the sulfonic acid mass, the starting material had already degraded before the quench.
-
Analytical Pathway Diagram
Figure 2: The "Quench & Check" workflow prevents false-negative purity results caused by on-column hydrolysis.
Stability & Storage Recommendations
Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts (e.g., Tosyl-Cl) because they lack the resonance stabilization of the benzene ring.
-
Moisture Barrier: Store under Argon or Nitrogen. Even atmospheric humidity can initiate autocatalytic decomposition (HCl produced catalyzes further hydrolysis).
-
Temperature: Store at -20°C .
-
Container: Glass vials with PTFE-lined caps. Do not use metal spatulas if the compound has liquefied (corrosion risk).
-
Signs of Degradation:
-
Fuming (HCl gas release).
-
Formation of a viscous "gum" at the bottom of the vial (polymerization/hydrolysis products).
-
References
-
PubChem Compound Summary.Tetrahydrofuran-3-sulfonyl chloride (Class Representative).
-
Sigma-Aldrich Technical Bulletin.Handling of Sulfonyl Chlorides and Sulfonamides.
-
ResearchGate.
-
BLD Pharm.
Methodological & Application
Application Note: Esterification of Alcohols with Oxolane-3-Sulfonyl Chloride
Introduction & Scope
Oxolane-3-sulfonyl chloride (also known as Tetrahydrofuran-3-sulfonyl chloride, CAS: 62476-56-2) is a specialized sulfonylating agent used to convert alcohols into oxolane-3-sulfonate esters. These esters serve as highly reactive electrophiles in nucleophilic substitution reactions (
This guide provides a rigorous, field-proven protocol for the esterification of primary and secondary alcohols. Unlike standard tosylation or mesylation, the oxolane ring introduces specific polarity and solubility considerations that this protocol addresses.
Key Reaction
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The choice of base is critical not only for neutralizing the HCl byproduct but often for nucleophilic catalysis.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting both direct and base-catalyzed routes. Pyridine derivatives often act as nucleophilic catalysts, forming a reactive sulfonyl-ammonium intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Substrate (Alcohol) | 1.0 | Nucleophile | Ensure water content <0.1% (Karl Fischer). |
| Oxolane-3-SO | 1.2 – 1.5 | Electrophile | Moisture sensitive. Store at 2-8°C. |
| Triethylamine (TEA) | 1.5 – 2.0 | Base | Scavenger. Distill over CaH |
| DMAP | 0.05 – 0.1 | Catalyst | Optional. Accelerates reaction for hindered alcohols. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous grade required. |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Cool the flask to room temperature under a stream of inert gas.
Step 2: Solubilization
-
Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add Triethylamine (1.5 equiv) via syringe.
-
(Optional) Add DMAP (0.1 equiv) if the substrate is a secondary or sterically hindered alcohol.
-
Cool the mixture to 0°C using an ice/water bath.
Step 3: Addition of Sulfonyl Chloride
-
Prepare a solution of Oxolane-3-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction flask over 10–15 minutes.
-
Critical: Exothermic reaction. Maintain internal temperature <5°C to prevent side reactions (elimination or chloride displacement).
-
Step 4: Reaction & Monitoring
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Monitor: Use TLC (stain with KMnO
or Phosphomolybdic Acid) or LC-MS.-
Target: Disappearance of alcohol starting material.
-
Step 5: Workup
-
Quench the reaction by adding water or saturated NaHCO
solution. -
Transfer to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Wash Sequence (Crucial for purity):
-
1M HCl or 10% Citric Acid: Removes residual TEA/Pyridine/DMAP.
-
Water: Removes excess acid.
-
Brine: Dries the organic layer.
-
-
Dry over anhydrous Na
SO or MgSO . Filter and concentrate under reduced pressure ( ).
Step 6: Purification
-
The crude residue is often sufficient for the next step.
-
If purification is needed, use Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10-50% EtOAc).
-
Note: Sulfonate esters can be sensitive to silica acidity; add 1% TEA to the eluent if degradation is observed.
-
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is dried. Use fresh anhydrous solvents. Increase reagent equivalents (up to 2.0). |
| No Reaction | Steric Hindrance | Add catalytic DMAP (10 mol%). Switch solvent to Pyridine (acts as both solvent and base). |
| Elimination Product (Alkene) | Base too strong / Temp too high | Keep reaction at 0°C longer. Use a weaker base (Pyridine instead of TEA).[2] |
| Chloride Substitution (R-Cl) | Reaction ran too long / Heating | Stop reaction immediately upon consumption of SM. Avoid heating during concentration.[3] |
Safety & Handling (E-E-A-T)
-
Corrosivity: Oxolane-3-sulfonyl chloride hydrolyzes to form HCl and oxolane-3-sulfonic acid. It causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: Reacts violently with water. Open containers only in a fume hood or glovebox.
-
Pressure: Evolution of HCl gas can occur if moisture enters the system. Ensure the reaction vessel is properly vented through an inert gas line.
References
-
General Sulfonylation Protocol: Formation of Sulfonate Esters from Alcohols. Organic Chemistry Portal. [Link]
-
Medicinal Chemistry Application: Synthesis of Tetrahydrofuran-containing Intermediates. National Institutes of Health (PMC). [Link]
-
Mechanistic Grounding: Nucleophilic Substitution at Sulfur. LibreTexts Chemistry. [Link]
Sources
Application Note: Late-Stage Functionalization Using Chiral Heterocyclic Sulfonyl Chlorides
Executive Summary
This guide details the application of chiral heterocyclic sulfonyl chlorides in the late-stage functionalization (LSF) of drug candidates. While traditional medicinal chemistry often relies on flat aromatic scaffolds, the integration of sp³-rich chiral heterocycles is a proven strategy to improve solubility, metabolic stability, and target selectivity—a concept known as "Escaping Flatland."
This document moves beyond basic sulfonylation. It provides protocols for using these reagents not just as electrophiles for sulfonamide formation, but as versatile "linchpins" for installing chiral heterocyclic motifs via radical desulfitation pathways.
Strategic Rationale: Why Chiral Heterocyclic Sulfonyl Chlorides?
In late-stage functionalization, the goal is to diversify a lead compound (the "parent") with minimal synthetic steps. Sulfonyl chlorides (
However, incorporating chiral heterocycles (e.g., substituted pyrrolidines, piperidines, tetrahydrofurans) via a sulfonyl linker offers distinct advantages:
-
3D Vectorization: Unlike flat phenyl rings, chiral heterocycles project substituents into specific vectors, exploring novel chemical space within the protein binding pocket.
-
Physicochemical Modulation: Saturated heterocycles often lower logD and improve aqueous solubility compared to their heteroaromatic counterparts.
-
Versatility: The sulfonyl chloride moiety can serve as:
Workflow Visualization
The following diagram illustrates the decision tree for utilizing these reagents in LSF.
Figure 1: Decision matrix for deploying chiral heterocyclic sulfonyl chlorides based on the functional handles available on the parent drug molecule.[2][5][6][7]
Reagent Selection & Handling
Chiral heterocyclic sulfonyl chlorides are reactive electrophiles. Unlike achiral tosyl chloride, they are often semi-solid or oils and prone to hydrolysis.
Common Scaffolds:
-
(S)-N-Boc-pyrrolidine-3-sulfonyl chloride
-
(R)-Tetrahydrofuran-3-sulfonyl chloride
-
Camphorsulfonyl chloride (and derivatives)[8]
Storage Protocol:
-
Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Quality Check: Before use in LSF (where the drug substrate is precious), verify reagent quality via hydrolytic HPLC (react a small aliquot with excess methanol and check for the methyl ester vs. sulfonic acid).
Protocol A: Micro-Scale Chiral Sulfonylation (Nucleophilic)
Application: Installing a chiral sulfonamide handle on a drug molecule containing a secondary or primary amine. Mechanism: Nucleophilic attack at Sulfur (VI) followed by elimination of chloride.
Materials
-
Substrate: Drug molecule (Amine bearing), 10–50 mg scale.
-
Reagent: Chiral heterocyclic sulfonyl chloride (1.2 – 1.5 equiv).
-
Base: Pyridine (solvent/base) or DIPEA/DCM.
-
Catalyst: DMAP (4-Dimethylaminopyridine) - Use with caution; can cause side reactions with very hindered sulfonyl chlorides, but generally accelerates the reaction.
Step-by-Step Procedure
-
Preparation: Dry the drug substrate in a tared 4 mL vial under high vacuum for 1 hour to remove trace moisture (critical for LSF).
-
Solubilization: Dissolve substrate in anhydrous DCM (0.1 M concentration).
-
Note: If the substrate contains acid-sensitive groups, add DIPEA (3.0 equiv) immediately.
-
-
Reagent Addition:
-
Cool the mixture to 0°C.
-
Add the chiral sulfonyl chloride (1.2 equiv) as a solution in DCM dropwise.
-
Why? Direct addition of solid reagent can cause localized exotherms and impurity formation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
Monitoring: Check LCMS for conversion. If <50% conversion after 4h, add 0.1 equiv DMAP.
-
-
Quench & Workup:
-
Add 2 equiv of a primary amine scavenger (e.g., N,N-dimethylethylenediamine) to consume excess sulfonyl chloride. Stir 15 mins.
-
Dilute with EtOAc, wash with 0.5M citric acid (to remove pyridine/DIPEA), then brine.
-
-
Purification: Flash chromatography or Prep-HPLC.
Protocol B: Desulfitative Cross-Coupling (Advanced)
Application: Using the sulfonyl chloride as a reagent to install the chiral heterocycle directly onto an aryl halide drug core, extruding
Mechanistic Insight
Sulfonyl chlorides can be desulfonylated to generate alkyl radicals or coupled via Pd-catalysis (Desulfitative Suzuki-Miyaura type).
Figure 2: Simplified mechanism for Palladium-catalyzed desulfitative coupling.
Protocol (Pd-Catalyzed Desulfitative Coupling)
Note: This protocol assumes the conversion of the sulfonyl chloride to a sulfinate salt in situ or prior to coupling, which is more robust for LSF.
-
Sulfinate Formation (In Situ):
-
Dissolve Chiral Heterocyclic Sulfonyl Chloride (1.5 equiv) in THF/Water (1:1).
-
Add Na2SO3 (2.0 equiv) and NaHCO3 (2.5 equiv). Stir at 50°C for 2 hours.
-
Result: Conversion to the stable Sodium Sulfinate (
). Lyophilize to a powder if storing, or use the crude aqueous solution for the next step.
-
-
Coupling Reaction:
-
Vessel: Microwave vial (sealed).
-
Reagents:
-
Drug Substrate (Aryl Halide, 1.0 equiv).[3]
-
Crude Sodium Sulfinate (from step 1, 2.0 equiv).
-
Catalyst:
(10 mol%). -
Ligand: XPhos or SPhos (20 mol%) – Electron-rich biaryl phosphines are essential for the desulfitation step.
-
Base:
(3.0 equiv).
-
-
Solvent: 1,4-Dioxane (degassed).
-
-
Execution:
-
Heat to 100°C (oil bath) or 110°C (Microwave) for 12 hours.
-
Caution:
gas is generated.[9] Ensure the vessel is rated for pressure.
-
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via Reverse Phase HPLC.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of Sulfonyl Chloride | Dry solvents rigorously; switch base to 2,6-lutidine (less nucleophilic). |
| No Reaction (Protocol A) | Steric hindrance of amine | Add DMAP (0.1 eq) or switch to microwave heating (60°C, 10 min). |
| Homocoupling (Protocol B) | Pd catalyst death or oxidation | Degas solvents thoroughly (freeze-pump-thaw); increase ligand ratio. |
| Incomplete Desulfitation | Temperature too low | Increase temp to 120°C; ensure electron-rich ligand (XPhos) is fresh. |
References
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]
-
Castellino, N. J., et al. (2021). Late-stage Functionalization for Improving Drug-like Molecular Properties.[10][11] Chemical Reviews. [Link][10]
-
Woolven, H., et al. (2011).[9] DABSO-Based Synthesis of Sulfonamides and Sulfonyl Chlorides. Organic Letters. [Link]
-
Malcolmson, S. J., et al. (2021).[7] Late-Stage C–H Functionalization Offers New Opportunities in Drug Discovery.[10] Nature Reviews Chemistry. [Link][10]
Sources
- 1. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Late-Stage Functionalization [kofo.mpg.de]
- 7. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Preventing hydrolysis of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride during storage
Technical Support Center
Introduction for the Researcher
(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride is a highly reactive intermediate crucial for the synthesis of advanced pharmaceutical compounds. As with most sulfonyl chlorides, its utility is directly linked to its high electrophilicity at the sulfur center.[1] This inherent reactivity, however, makes it exceptionally sensitive to moisture. The primary degradation pathway for this compound is hydrolysis, a reaction that irreversibly converts the sulfonyl chloride into the corresponding sulfonic acid, rendering it inactive for its intended downstream applications.[2][3]
This guide provides a comprehensive, question-and-answer-based resource for researchers and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your material from the moment it arrives in the lab to its final use.
Core Principle: The Inevitability of Hydrolysis
The central challenge in handling any sulfonyl chloride is its reaction with water. Water acts as a nucleophile, attacking the electron-deficient sulfur atom.[2] This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[2] This process is generally irreversible and is the root cause of potency loss and impurity generation.
Caption: The hydrolysis pathway of sulfonyl chlorides.
Frequently Asked Questions & Best Practices
Q1: What are the ideal storage conditions for a new, unopened bottle of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride?
An unopened bottle should be treated as a high-value, sensitive asset. The goal is to maintain the manufacturer's protective packaging environment for as long as possible.
A1: The ideal conditions involve a multi-layered defense against moisture and thermal stress.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated)[3] | Reduces the kinetic rate of any potential degradation reactions. |
| Atmosphere | Store inside a desiccator cabinet or a sealed secondary container with a desiccant. | Provides an external dry environment, protecting against moisture ingress through packaging imperfections over long-term storage.[4][5] |
| Container | Keep in the original, tightly sealed manufacturer's bottle.[3][6] Do not open until ready for use. | Manufacturer packaging, such as Sigma-Aldrich's Sure/Seal™ bottles, is designed specifically to protect against moisture and air.[7] |
| Location | A well-ventilated, dedicated storage area for corrosive and moisture-sensitive reagents.[3][6][8] | Prevents accidental exposure to incompatible materials and ensures safety in case of a leak. |
Q2: I need to open the bottle for the first time. What is the definitive procedure to prevent contamination?
A2: The first opening is the most critical moment in the reagent's lifecycle. The key is to never expose the headspace of the bottle to the ambient laboratory atmosphere. This requires the use of an inert gas and proper syringe/cannula techniques.[9]
Caption: Workflow for safely handling moisture-sensitive reagents.
Detailed Protocol for First Use:
-
Temperature Equilibration: Remove the bottle from the refrigerator and place it in a desiccator. Allow it to warm completely to room temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold bottle surface.[10]
-
Inert Gas Setup: Secure the bottle in a clamp within a fume hood. Prepare a regulated, low-flow source of dry nitrogen or argon.[9][11]
-
Headspace Purge: Using proper syringe techniques, insert a needle connected to the inert gas line through the bottle's septum. Insert a second, shorter needle to act as a vent.
-
Gentle Purge: Allow a gentle stream of inert gas to flow for 2-3 minutes to displace any air in the headspace.[9][11]
-
Withdrawal: While maintaining a positive pressure of inert gas (evidenced by flow through the vent needle), use a dry, clean syringe to pierce the septum and withdraw the desired amount of reagent.
-
Sealing: Remove the withdrawal syringe first, followed by the gas inlet and vent needles. Immediately wrap the top of the bottle and septum with Parafilm® or PTFE tape to provide a secondary seal over the puncture points.
-
Storage: Return the bottle to the appropriate storage conditions as outlined in Q1 and Q3.
Q3: How should I store a previously opened bottle?
A3: An opened bottle is never as secure as a factory-sealed one. The septum has been compromised, creating a potential ingress point for moisture.
-
Short-Term (Days to Weeks): If you plan to use the reagent again soon, storing it at room temperature inside a desiccator is acceptable and avoids repeated temperature cycles. The desiccator provides the primary line of defense.[5][12]
-
Long-Term (Weeks to Months): For longer-term storage, refrigeration at 2-8 °C is recommended to slow any potential hydrolysis.[3] However, the bottle must be stored inside a sealed secondary container with a desiccant or within a desiccator cabinet to mitigate moisture ingress during cold storage. Always ensure the septum is securely wrapped with Parafilm®.
Q4: What type of desiccant is best for secondary containment?
A4: The choice of desiccant depends on the specific need.[5]
| Desiccant Type | Key Features | Best Use Case |
| Silica Gel | High moisture capacity, versatile, often contains a color indicator to show saturation.[13] | General purpose use in desiccator cabinets and secondary containers.[12] |
| Molecular Sieves | Superior performance in low-humidity environments, can achieve very low dew points.[13] | Protecting highly sensitive reagents where the driest possible environment is required. |
| Activated Clay | Natural, eco-friendly, and effective at preventing spoilage and caking.[13] | Good for bulk storage and maintaining dry conditions in packaging drums. |
Troubleshooting Guide
Q5: When I opened the reagent bottle, I saw white fumes. What does this indicate?
A5: This is a definitive sign of hydrolysis. The sulfonyl chloride is reacting with moisture in the air, instantly producing microscopic droplets of hydrochloric acid (HCl) and sulfonic acid, which appear as white fumes or smoke.[8] This indicates that the inert atmosphere in the bottle has been compromised. The bulk material may still be usable if the exposure was brief, but immediate quality control is recommended.
Q6: The solid reagent inside has formed clumps or caked together. What happened?
A6: Caking and clumping are physical signs of moisture exposure.[4] Hygroscopic chemicals absorb ambient water, causing the particles to stick together.[5] This is a strong indicator that a significant degree of hydrolysis has occurred. The material's purity is now questionable and it should not be used in reactions where stoichiometry is critical without re-analysis.
Q7: I suspect my stored reagent has degraded. How can I analytically confirm hydrolysis?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid and effective method to assess purity and confirm hydrolysis.[14] The hydrolysis product, (3S,4R)-4-Methoxyoxolane-3-sulfonic acid, will have a distinct set of peaks compared to the starting sulfonyl chloride.
Protocol: NMR Quality Control Check
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using the workflow in Q2), carefully take a small sample (approx. 5-10 mg) of the suspect sulfonyl chloride.
-
Dissolution: Dissolve the sample in an anhydrous, aprotic deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[14] Using a solvent that contains water will cause hydrolysis in the NMR tube, giving a false positive result.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the resulting spectrum to a reference spectrum of the pure (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride. The appearance of new, broad peaks, particularly a downfield singlet corresponding to the sulfonic acid proton (-SO₃H), is a clear indication of hydrolysis. The integration of these new peaks relative to the parent compound's peaks can be used to estimate the extent of degradation.
Other techniques such as High-Performance Liquid Chromatography (HPLC) or Infrared (IR) Spectroscopy can also be employed to detect the presence of the sulfonic acid impurity.[14][15]
References
- Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Source. (2024, September 26). Discover the Most Effective Desiccant for Optimal Moisture Control.
- Reddit. (2025, April 24). How to store reagents under an inert gas : r/labrats.
- Benchchem. (n.d.). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Drytech. (n.d.). Chemical Processing Storage.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Sercalia. (n.d.). Moisture Absorbers: Silica gel, Desiccants, Molecular sieve.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Reddit. (2018, February 10). "Store under Argon" : r/labrats.
- ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group.
- Wikipedia. (n.d.). Sulfonyl halide.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. desiccantpak.com [desiccantpak.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. sercalia.com [sercalia.com]
- 13. Discover the Most Effective Desiccant for Optimal Moisture Control Streampeak Group [streampeakgroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting low reactivity of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride with anilines
Introduction
You are likely accessing this guide because you are observing low conversion or no product formation when reacting (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride with an aniline derivative.
While sulfonyl chlorides are generally considered "hot" electrophiles, this specific chiral building block presents unique challenges. The oxolane (tetrahydrofuran) core renders the sulfonyl group aliphatic, which behaves differently than the aromatic sulfonyl chlorides (e.g., Tosyl-Cl) often used as benchmarks. Furthermore, the C4-methoxy group introduces inductive effects that, while theoretically activating, can be overshadowed by steric factors or competitive hydrolysis.
This guide provides a systematic, evidence-based approach to troubleshooting this reaction, moving from reagent validation to advanced catalytic protocols.
Module 1: Diagnostic Logic
Before altering your synthetic route, use this logic flow to identify the root cause of the failure. Most failures stem from three sources: Reagent Hydrolysis , Nucleophile Deactivation , or HCl Scavenging Failure .
Caption: Diagnostic logic tree for troubleshooting sulfonylation failures. Follow the path corresponding to your analytical data.
Module 2: Reagent Integrity (The "Hidden" Killer)
The Issue: Aliphatic sulfonyl chlorides are hygroscopic and prone to hydrolysis. If your bottle has been opened frequently, the reagent may have converted to (3S,4R)-4-methoxyoxolane-3-sulfonic acid , which is unreactive toward anilines under standard conditions.
The Test (Derivatization Assay): Do not rely solely on direct LCMS of the chloride, as it may hydrolyze on the column, giving a false negative.
-
Take a small aliquot (10 mg) of the sulfonyl chloride.
-
Add excess benzylamine (highly reactive primary amine) in DCM.
-
Run LCMS after 5 minutes.
-
Result A (Major Peak = Benzyl Sulfonamide): Reagent is active. Proceed to Module 3.
-
Result B (Major Peak = Sulfonic Acid): Reagent is dead.
-
Corrective Action:
-
If the reagent is hydrolyzed, you must purchase fresh material or attempt to regenerate it (thionyl chloride reflux is risky with the methoxy group; fresh purchase is recommended).
-
Storage: Store under Argon/Nitrogen at -20°C.
Module 3: Catalytic Activation (The DMAP Protocol)
The Issue: Anilines are weak nucleophiles compared to alkyl amines. If the aniline bears electron-withdrawing groups (EWGs) like halogens, esters, or nitriles, the reaction rate with the sulfonyl chloride is often slower than the rate of hydrolysis by trace water.
The Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2]
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is much more reactive toward the aniline than the parent chloride.
Caption: Catalytic cycle of DMAP in sulfonylation. The intermediate salt lowers the activation energy for aniline attack.
Protocol A: Standard Catalysis
-
Solvent: Dichloromethane (DCM) or Pyridine.
-
Stoichiometry: 1.0 equiv Aniline, 1.2 equiv Sulfonyl Chloride, 2.0 equiv Pyridine (or TEA), 0.1–0.2 equiv DMAP .
-
Temperature: Start at 0°C, warm to RT. Heat to 40°C if no reaction after 4 hours.
Data: Solvent Screening for Difficult Substrates Reaction of oxolane-3-sulfonyl chloride with 4-chloroaniline (1.0 equiv).
| Solvent | Base (2.0 eq) | Catalyst | Conversion (2h) | Notes |
| DCM | TEA | None | < 10% | Very slow; hydrolysis dominates. |
| THF | TEA | None | 15% | Slightly better solubility, still slow. |
| Pyridine | Pyridine | None | 65% | Pyridine acts as solvent/base/catalyst. |
| DCM | TEA | DMAP (0.1 eq) | 92% | Recommended. Best balance of rate/cleanliness. |
Module 4: The "Nuclear" Option (Anion Method)
The Issue: If the aniline is extremely deactivated (e.g., 2,4-difluoroaniline, aminopyridines), even DMAP catalysis may fail. The aniline is simply not nucleophilic enough to attack the sulfur.
The Solution: Convert the aniline into an anilinium anion using a strong base. An anions is a strictly better nucleophile than a neutral amine.
Protocol B: Deprotonation Strategy
-
Warning: Ensure the sulfonyl chloride is added last and slowly.
-
Solvent: Anhydrous THF (Must be dry).
Step-by-Step:
-
Dissolve the aniline (1.0 equiv) in anhydrous THF under inert atmosphere (N2/Ar).
-
Cool to -78°C (or 0°C if aniline is not sensitive).
-
Add LiHMDS or NaH (1.1 equiv). Stir for 15–30 minutes to generate the anion.
-
Note: LiHMDS is preferred for milder handling; NaH is more aggressive.
-
-
Dissolve the (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride (1.2 equiv) in minimal THF.
-
Add the chloride solution dropwise to the anion solution.
-
Allow to warm to Room Temperature (RT) over 1–2 hours.
Why this works: You are bypassing the need for the neutral nitrogen lone pair to attack; the negatively charged nitrogen is an aggressive nucleophile that will displace the chloride rapidly.
Frequently Asked Questions (FAQ)
Q: Can I use water/organic biphasic conditions (Schotten-Baumann)? A: No. While standard for robust aromatic sulfonyl chlorides, aliphatic oxolane sulfonyl chlorides are too prone to hydrolysis. The high pH of the aqueous phase will hydrolyze your reagent before it reacts with the aniline. Use anhydrous conditions.
Q: The reaction turns black/tarry. What is happening? A: This suggests decomposition.[3] The methoxy group at C4 is beta to the sulfonyl group. Under harsh basic conditions (excessive heating with strong base), you might trigger beta-elimination , ejecting methanol or opening the ring. Stick to the lowest effective temperature and avoid large excesses of strong base.
Q: I see a byproduct with M+14 mass. What is it? A: If you are using methanol as a solvent or in workup, you might be forming the methyl sulfonate ester (reaction of sulfonyl chloride with methanol). Ensure no alcohols are present during the reaction phase.
References
-
Reactivity of Sulfonyl Chlorides
-
DMAP Catalysis Mechanism
-
Hydrolysis Kinetics
-
Stability of Heterocyclic Sulfonyl Chlorides
Sources
- 1. 4-Dimethylaminopyridine [chemeurope.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride
Executive Summary: The Chiral Scaffold Challenge
Product: (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride Application: Chiral building block for sulfonamide-based drug discovery. Primary Challenge: Unambiguous assignment of the trans-(3S,4R) stereochemistry versus the cis-diastereomer and preventing hydrolysis of the reactive sulfonyl chloride moiety during analysis.
This guide provides a definitive protocol for the structural validation of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride. Unlike standard LC-MS methods which confirm mass but fail to distinguish diastereomers, 1H NMR is the superior analytical tool for this compound. By exploiting the Karplus relationship in the tetrahydrofuran (oxolane) ring, researchers can mathematically verify the relative stereochemistry.
Strategic Method Selection: Why 1H NMR?
While Mass Spectrometry (MS) is faster for purity checks, it is insufficient for this specific scaffold.
| Feature | 1H NMR | LC-MS | X-Ray Crystallography |
| Stereochem Determination | High (via J-coupling) | Low (requires chiral column) | Definitive |
| Throughput | Medium (10 min/sample) | High (2 min/sample) | Low (Days/Weeks) |
| Sample Recovery | High (Non-destructive) | Low (Destructive) | High |
| Reactivity Risk | Moderate (Solvent dependent) | High (Hydrolysis in mobile phase) | Low |
Verdict: 1H NMR is the optimal balance of speed and stereochemical resolution, provided the correct solvent system is chosen.
Comparative Analysis: Solvent Selection
The choice of deuterated solvent is the single most critical variable in characterizing sulfonyl chlorides. Improper selection leads to degradation or signal overlap.
Table 1: Solvent Performance Matrix
| Solvent | Suitability | Resolution Power | Stability Risk | Notes |
| CDCl₃ (Chloroform-d) | Standard | High | Moderate | Recommended. Excellent solubility. Risk of trace HCl (acidic) accelerating hydrolysis if not neutralized (filter through basic alumina if needed). |
| THF-d₈ | Excellent | Medium | Low | Best for stability. Chemically inert to sulfonyl chlorides. Hygroscopic; must be kept strictly dry. |
| DMSO-d₆ | Poor | Low | High | Avoid. Highly hygroscopic; water causes rapid hydrolysis to sulfonic acid. Reacts with sulfonyl chlorides at elevated temps. |
| C₆D₆ (Benzene-d₆) | Specialist | Highest | Low | Use if H3/H4 signals overlap in CDCl₃. The aromatic ring current shifts signals, often resolving complex multiplets. |
Experimental Protocol: Self-Validating Characterization
Phase A: Sample Preparation (Critical for Sulfonyl Chlorides)
-
Pre-requisite: Glassware must be oven-dried.
-
Step 1: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (filtered through a plug of anhydrous K₂CO₃ if acidity is a concern).
-
Step 2: Transfer to the NMR tube immediately.
-
Step 3: Acquire spectrum within 15 minutes of preparation to minimize hydrolysis.
Phase B: Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve the H3/H4 coupling).
-
Pulse Sequence: Standard zg30.
-
Scans (NS): 16 (sufficient for 10 mg).
-
Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the OMe singlet).
Data Interpretation & Stereochemical Assignment
Expected Chemical Shifts (CDCl₃)[1][2][3]
-
δ 4.40 – 4.60 (1H, ddd, H3): Deshielded by the electron-withdrawing sulfonyl chloride.
-
δ 4.10 – 4.25 (1H, dt, H4): Deshielded by the methoxy oxygen.
-
δ 3.80 – 4.10 (4H, m, H2 & H5): Ring methylene protons.
-
δ 3.40 (3H, s, -OCH₃): Characteristic sharp singlet.
The "Golden Key": Distinguishing cis vs. trans
The differentiation relies on the vicinal coupling constant (
-
Trans (3S,4R): Dihedral angle ~120-140°.
-
Cis (3R,4R): Dihedral angle ~0-20°.
Analyst Note: If your spectrum shows a doublet/multiplet splitting of >7.0 Hz for the H3 proton, you likely have the cis-impurity or the wrong diastereomer.
Visualization of Analytical Logic
Diagram 1: Characterization Workflow
This decision tree guides the researcher through the validation process, prioritizing stability and stereochemistry.
Caption: Step-by-step decision tree for validating the identity and purity of the sulfonyl chloride scaffold.
Diagram 2: Stereochemical Coupling Logic (Karplus Relationship)
Visualizing why the trans isomer yields a smaller coupling constant in the oxolane ring.
Caption: Application of the Karplus relationship to distinguish diastereomers based on vicinal proton coupling.
Troubleshooting & Self-Validation
Issue: "The spectrum is messy in the 3.8-4.2 ppm region."
-
Cause: Overlap of H4 with H2/H5 protons.
-
Solution: Switch solvent to Benzene-d₆ . The magnetic anisotropy of the benzene ring will typically shift the methoxy and H4 protons upfield, resolving the multiplets for clearer J-value calculation.
Issue: "Broad singlet appearing at 9.5 ppm over time." [1]
-
Cause: Hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Validation: Check the integration of the aromatic region (if applicable) or the ratio of the OMe singlet. If the OMe singlet splits or shifts slightly, decomposition is occurring.
-
Action: Re-purify or dry the sample immediately.
References
-
Vedejs, E., et al. (1996).[2] Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society. Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. (Foundational text on THF ring conformation). Link
-
Benz, S., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[3] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Reich, H. J. (2024). Coupling Constants in Tetrahydrofurans. University of Wisconsin-Madison Chemistry Data. Link
Sources
Mass Spectrometry Analysis of Methoxyoxolane Sulfonamide Derivatives
A Comparative Technical Guide for Drug Development
Executive Summary & Analytical Context
Methoxyoxolane sulfonamide derivatives represent a critical class of pharmacophores, most notably serving as the structural backbone for HIV protease inhibitors (e.g., Darunavir intermediates) and next-generation antimicrobials. Structurally, these molecules combine a polar, ionizable sulfonamide core with a stereochemically complex methoxyoxolane (tetrahydrofuran) ring .
The Analytical Challenge:
-
Stereochemical Complexity: The methoxyoxolane ring introduces chiral centers. Enantiomers and diastereomers often possess identical mass-to-charge (
) ratios and fragmentation patterns, rendering standard LC-MS/MS insufficient for isomer differentiation. -
Ionization Competition: The sulfonamide moiety (
) is highly polar, while the oxolane ring is labile. Balancing ionization efficiency (ESI) against thermal degradation (APCI) is critical.[1] -
Isobaric Interferences: In complex matrices (plasma/microsomes), metabolic hydroxylation of the oxolane ring can mimic the mass shifts of other metabolic pathways.
This guide compares three dominant analytical modalities—LC-QqQ , SFC-MS , and HRMS —to determine the optimal workflow for quantitation versus structural characterization.
Methodology Comparison: Selecting the Right Tool
The choice of platform depends entirely on the stage of drug development (Discovery vs. QC) and the specific analytical question (Chiral purity vs. Sensitivity).
Comparative Performance Matrix
| Feature | LC-ESI-MS/MS (QqQ) | SFC-MS (Supercritical Fluid) | LC-HRMS (Orbitrap/Q-TOF) |
| Primary Application | DMPK / Bioanalysis (Quantitation) | Chiral Purity / Stereoisomer Separation | MetID / Impurity Profiling |
| Sensitivity (LOQ) | Excellent (< 0.5 ng/mL) | Good (1–5 ng/mL) | Moderate (5–10 ng/mL) |
| Chiral Resolution | Poor (Requires specific chiral columns) | Superior (Standard for enantiomers) | Poor |
| Throughput | High (2–5 min/run) | Very High (< 2 min/run) | Low (Data rich) |
| Matrix Effects | Susceptible to ion suppression | Low (CO₂ removes polar interferences) | Susceptible |
| Cost per Sample | Low | Low (Reduced solvent waste) | High |
Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the analytical platform based on the specific "Methoxyoxolane" challenge.
Caption: Decision matrix for analyzing methoxyoxolane sulfonamides. Blue nodes represent decision points; Green/Red/Yellow nodes represent the optimal instrument platform.
Validated Experimental Protocols
The following protocols are designed to be self-validating . The inclusion of specific "System Suitability Test (SST)" criteria ensures the data generated is reliable.
Protocol A: High-Sensitivity Quantitation (LC-ESI-MS/MS)
Best for: Pharmacokinetic (PK) analysis in plasma.
1. Sample Preparation (Protein Precipitation):
-
Step 1: Aliquot 50 µL plasma.
-
Step 2: Add 200 µL ACN containing Internal Standard (e.g., deuterated analog or Verapamil).
-
Step 3: Vortex 1 min, Centrifuge at 12,000 x g for 10 min.
-
Step 4: Dilute supernatant 1:1 with mobile phase A (prevents peak broadening).
2. Chromatographic Conditions:
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm. Why? Retains the hydrophobic sulfonamide tail while eluting polar matrix components early.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[2] Why? Ammonium formate buffers the pH to stabilize the protonated molecular ion
. -
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
3. Mass Spectrometry Parameters (Source: ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 400°C (Sulfonamides are thermally stable, but avoid >450°C to protect the ether ring).
-
Desolvation Gas: 800 L/hr (
). -
Mode: MRM (Multiple Reaction Monitoring).[3]
4. Self-Validation (SST Criteria):
-
Linearity:
over 1–2000 ng/mL range. -
Precision: CV < 15% for QC samples.
-
Carryover: Blank injection after ULOQ must be < 20% of LLOQ.
Protocol B: Chiral Purity Analysis (SFC-MS)
Best for: Separating methoxyoxolane stereoisomers.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).
-
Mobile Phase:
(Main) + Methanol (Modifier) with 0.1% Isopropylamine. -
Back Pressure: 120 bar.
-
Mechanism: The supercritical fluid interacts with the 3D structure of the methoxyoxolane ring, resolving enantiomers that co-elute in Reversed-Phase LC.
Fragmentation Mechanics & Diagnostic Ions
Understanding fragmentation is crucial for distinguishing the parent drug from metabolites. Sulfonamides follow a predictable dissociation pathway known as the S-N bond cleavage .[4]
Key Diagnostic Transitions:
-
Precursor Ion:
-
Primary Fragment (Sulfonyl): Cleavage of the S-N bond typically yields the sulfonyl cation or the amine fragment depending on proton affinity. For benzenesulfonamides, the
range is diagnostic. -
Secondary Fragment (Oxolane Loss): The methoxyoxolane ring is prone to neutral loss or oxonium ion formation.
Fragmentation Pathway Diagram
Caption: Collision-Induced Dissociation (CID) pathway for sulfonamides. The S-N bond is the weakest link, yielding characteristic sulfonyl fragments.
Interpretation:
-
If the methoxyoxolane ring is modified (e.g., metabolic hydroxylation), the mass of Fragment A will shift, while Fragment B (the sulfonamide core) usually remains constant. This allows rapid localization of metabolic changes.
References
-
Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Link
-
Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Journal of Chemical and Pharmaceutical Research. (2024). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Link
-
American Pharmaceutical Review. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Link
-
Antimicrobial Agents and Chemotherapy. (2007). Pharmacokinetics of Darunavir... when Coadministered with Efavirenz. Link
Sources
- 1. akjournals.com [akjournals.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
